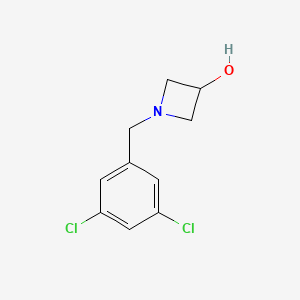

1-(3,5-Dichlorobenzyl)azetidin-3-ol

Description

Properties

IUPAC Name |

1-[(3,5-dichlorophenyl)methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-8-1-7(2-9(12)3-8)4-13-5-10(14)6-13/h1-3,10,14H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDNOFRVTUQAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC(=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of N-(3,5-Dichlorobenzyl)-3-amino-1-chloropropan-2-ol in Triethylamine

A key method involves cyclizing the amino alcohol precursor in the presence of triethylamine as solvent and base. This method is adapted from protocols for related 1-substituted azetidin-3-ol derivatives and has been shown to improve yields significantly compared to aqueous or other organic solvents.

- Starting Material: N-(3,5-Dichlorobenzyl)-3-amino-1-chloropropan-2-ol

- Solvent/Base: Triethylamine (boiling point ~89°C)

- Temperature: Reflux (50°–150°C, typically near boiling point of triethylamine)

- Catalyst: Optional phase transfer catalysts containing iodide ions (e.g., tetrabutylammonium iodide) can accelerate the cyclization.

- Mechanism: Triethylamine neutralizes the hydrogen halide generated, precipitating amine hydrohalide salts and removing polymeric by-products.

- Outcome: Efficient formation of the azetidine ring with improved yield and purity.

This approach is advantageous because triethylamine uniquely facilitates cyclization and simplifies product isolation by removing side products.

N-Alkylation Using 3,5-Dichlorobenzyl Chloride

An alternative or complementary method involves direct N-alkylation of azetidin-3-ol with 3,5-dichlorobenzyl chloride:

- Reactants: Azetidin-3-ol and 3,5-dichlorobenzyl chloride

- Base: Sodium hydroxide or potassium carbonate to neutralize HCl formed

- Solvent: Polar aprotic solvents or aqueous-organic mixtures

- Conditions: Stirring at room temperature or mild heating

- Outcome: Formation of 1-(3,5-dichlorobenzyl)azetidin-3-ol via nucleophilic substitution at the nitrogen atom.

This method is widely used for benzylation of azetidine derivatives and provides a straightforward route to the target compound.

Mesylation and Subsequent Nucleophilic Substitution

For further functionalization or to improve substitution efficiency, mesylation of the hydroxyl group can be performed:

-

- Reagents: Methanesulfonyl chloride (MsCl), triethylamine

- Solvent: Dichloromethane

- Conditions: Stirring at room temperature for ~18 hours

- Outcome: Formation of mesylated intermediate

-

- Reagents: Nucleophiles such as amines (e.g., isopropylamine), sodium hydride

- Solvent: Dimethylformamide or similar polar aprotic solvents

- Conditions: Stirring at room temperature or mild heating

- Outcome: Substituted azetidine derivatives

This two-step process allows for selective modification of the azetidine ring substituents and can be adapted for the introduction of the 3,5-dichlorobenzyl group or other functional groups.

Reaction Conditions and Optimization

Research Findings and Analysis

Solvent Effects: The use of triethylamine as a solvent for cyclization is unique and critical for high yields. Other tertiary amines or organic solvents fail to promote cyclization effectively, and aqueous media produce lower yields or no product.

Phase Transfer Catalysts: Inclusion of iodide-containing catalysts such as tetrabutylammonium iodide accelerates the cyclization reaction, reducing reaction time and increasing yield.

Reaction Specificity: The cyclization step is highly specific to the nature of the amine substituent and reaction medium, emphasizing the importance of optimized conditions for 3,5-dichlorobenzyl substitution.

Scalability: Industrial scale-up can utilize continuous flow reactors with triethylamine solvent systems to maintain efficiency and product consistency.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization in Triethylamine | N-(3,5-Dichlorobenzyl)-3-amino-1-chloropropan-2-ol, triethylamine, phase transfer catalyst | High yield, cleaner reaction, easy isolation | Requires precise temperature control |

| Direct N-Alkylation | Azetidin-3-ol, 3,5-dichlorobenzyl chloride, base | Simple, direct substitution | Moderate yields, possible side reactions |

| Mesylation + Nucleophilic Substitution | MsCl, triethylamine, nucleophiles, DMF | Enables diverse substitutions | Multi-step, longer reaction times |

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorobenzyl)azetidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the azetidine ring can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The chlorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced azetidine derivatives.

Substitution: Formation of substituted benzyl azetidines with various functional groups.

Scientific Research Applications

1-(3,5-Dichlorobenzyl)azetidin-3-ol is a chemical compound with a variety of applications in scientific research, industry, and medicine. It features an azetidine ring and a 3,5-dichlorobenzyl group, giving it unique chemical and biological properties.

Scientific Research Applications

- Chemistry this compound serves as a building block in the synthesis of complex molecules.

- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine The compound is explored for potential therapeutic applications, including drug development.

- Industry It is used in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation The hydroxyl group in the azetidine ring can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide .

- Reduction The compound can be reduced to form different derivatives, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

- Substitution The chlorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, with nucleophiles such as amines, thiols, and alkoxides.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorobenzyl)azetidin-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to specific sites on target molecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Key Observations :

Key Findings :

- Substituent Position Matters : Para-substituted benzyl groups on heterocycles (e.g., benzimidazoles) show higher anti-HIV activity than meta-substituted derivatives like 3,5-dichlorobenzyl. This suggests steric or electronic factors may limit the efficacy of meta-substituted compounds .

- Core Heterocycle Influence : Replacing benzimidazole with azetidine could alter binding affinity due to differences in ring size, flexibility, and hydrogen-bonding capacity.

Dichlorobenzyl Alcohol Derivatives

3,5-Dichlorobenzyl alcohol (CAS 1000376-10-3) shares the dichlorobenzyl motif but lacks the azetidine ring. Key differences include:

- Solubility : The hydroxyl group in benzyl alcohol enhances water solubility compared to the azetidin-3-ol derivative.

- Reactivity : Azetidin-3-ol’s strained four-membered ring may increase susceptibility to ring-opening reactions under acidic conditions .

Biological Activity

1-(3,5-Dichlorobenzyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H12Cl2N2O

- Molecular Weight : 247.14 g/mol

- CAS Number : 2091734-60-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It has been suggested that similar azetidine derivatives exhibit affinity for neurotransmitter receptors, potentially influencing neurochemical signaling.

Biological Activity Overview

This compound has shown promising results in various biological assays:

Antimicrobial Activity

Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, azetidine derivatives have been tested against various bacterial strains:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these compounds suggest effective antibacterial activity.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Similar Azetidine Derivative | 32 | Escherichia coli |

Cytotoxicity Studies

In cytotoxicity assessments using normal cell lines like L929, the compound's safety profile was evaluated. Preliminary results indicate low cytotoxicity at therapeutic concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 50 | 90 |

| 100 | 85 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that azetidine derivatives possess broad-spectrum antimicrobial activity, with some compounds outperforming traditional antibiotics like ciprofloxacin in specific assays .

- Mechanistic Insights : Research into the mechanisms revealed that azetidine compounds could disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of azetidine derivatives suggest that substitutions at specific positions significantly influence biological activity. For example, the presence of halogen substituents enhances antibacterial potency .

Q & A

Q. What are the established synthetic routes for 1-(3,5-Dichlorobenzyl)azetidin-3-ol, and how do reaction conditions influence yield?

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the azetidine ring structure (e.g., δ 3.8–4.2 ppm for N-CH₂ protons) and benzyl substitution patterns. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 262.04 for C₁₀H₁₀Cl₂NO). Infrared spectroscopy (IR) identifies hydroxyl stretches (~3200 cm⁻¹) and C-Cl bonds (700–800 cm⁻¹). X-ray crystallography, though less common due to crystallization challenges, provides absolute stereochemistry .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with biological targets?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) model the compound’s affinity for targets like GPCRs or enzymes. The 3,5-dichlorobenzyl group often engages in hydrophobic interactions with aromatic residues (e.g., Phe, Tyr), while the azetidine’s hydroxyl may form hydrogen bonds. For example, similar compounds show nanomolar binding to RXFP3 receptors, validated by in vitro cAMP assays . Adjusting torsion angles of the azetidine ring optimizes fit into binding pockets .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (pH, co-solvents) or cell-line variability. Normalize data using positive controls (e.g., 2-({3-[(3,5-dichlorobenzyl)amino]propyl}amino)quinolin-4(1H)-one for Methionyl-tRNA synthetase inhibition) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) . Statistical meta-analysis of multiple studies can identify outliers due to solvent effects (e.g., DMSO >0.1% altering membrane permeability) .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

- Methodological Answer : Enantiomers exhibit divergent activity; (R)-1-(3,5-Dichlorobenzyl)azetidin-3-ol may show higher affinity for targets like serotonin receptors. Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while circular dichroism (CD) confirms configuration. In vivo pharmacokinetic studies in rodents reveal differences in half-life (e.g., R-enantiomer t₁/₂ = 2.3 h vs. S-enantiomer t₁/₂ = 1.7 h) due to metabolic stability .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating its anti-inflammatory potential?

- Methodological Answer : Use LPS-stimulated macrophages to measure TNF-α suppression via ELISA. Compare to dexamethasone (positive control) and include cytotoxicity assays (MTT or LDH) to exclude false positives. For mechanistic insight, Western blotting for NF-κB pathway proteins (e.g., p65 phosphorylation) is recommended. EC₅₀ values <10 µM indicate promising activity .

Q. How can structure-activity relationships (SAR) guide optimization of this scaffold?

- Methodological Answer : Systematic substitution of the azetidine hydroxyl (e.g., methylation, acylation) or benzyl halides (e.g., F, Br instead of Cl) alters potency. For example, replacing 3,5-dichloro with 3,5-dimethyl reduces steric hindrance, improving binding to hydrophobic pockets. Parallel synthesis and high-throughput screening (HTS) accelerate SAR exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.